4-(Propan-2-yl)piperidin-4-ol hydrochloride
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Overview
Description
4-(Propan-2-yl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperidin-4-ol hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions.
Isopropyl Substitution: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Substitution: The isopropyl group can undergo substitution reactions with nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Isopropyl halides, nucleophiles, and bases.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
4-(Propan-2-yl)piperidin-4-ol hydrochloride has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those with analgesic, anti-inflammatory, and antipsychotic properties.
Chemical Research: The compound is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biological Studies: It is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and modulating biological responses . The exact mechanism depends on the specific application and the target receptor or enzyme .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Propan-2-yl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(Propan-2-yl)piperidin-4-ol hydrochloride, also known as a piperidine derivative, has garnered attention in the pharmaceutical and biochemical research fields due to its diverse biological activities. This compound's structure, featuring a piperidine ring with an isopropyl group and a hydroxyl group, suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes.
The molecular formula for this compound is C₈H₁₈ClN₃O. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Neurotransmitter Modulation : It acts as an antagonist at histamine H3 receptors, which are involved in regulating neurotransmitter release in the central nervous system (CNS) . This modulation can potentially aid in treating neurological disorders characterized by neurotransmitter imbalances.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds show antimicrobial activity, indicating that this compound may possess similar properties .
The mechanism of action for this compound primarily involves its interaction with specific receptors and enzymes:
- Histamine H3 Receptor Antagonism : By blocking H3 receptors, the compound may enhance the release of histamine and other neurotransmitters, potentially improving cognitive function and alleviating symptoms of certain CNS disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects. This inhibition can alter the metabolism of other drugs or endogenous compounds .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Table 1: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : A study investigating the effects of H3 receptor antagonists demonstrated that compounds similar to this compound significantly improved cognitive performance in animal models. These findings support its potential use in treating cognitive deficits associated with neurodegenerative diseases.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of piperidine derivatives, including this compound. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility as therapeutic agents in infectious diseases.
Properties
IUPAC Name |
4-propan-2-ylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)8(10)3-5-9-6-4-8;/h7,9-10H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSWFMJUVKFGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246632-62-1 |
Source
|
Record name | 4-(propan-2-yl)piperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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